REACTION_CXSMILES
|
[CH:1]1([CH:7]=[CH:8][CH:9]2[CH2:14][CH:13]=[CH:12][CH2:11][CH2:10]2)[CH2:6][CH:5]=[CH:4][CH2:3][CH2:2]1.[CH2:15]=C(C)C>>[CH:8]([CH:9]1[CH2:10][CH2:11][CH:12]=[CH:13][CH2:14]1)=[C:7]([CH3:1])[CH3:15].[CH:7]([CH:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1)=[CH2:8]
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCC=CC1)C=CC1CCC=CC1
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
13.1 g of the catayst prepared in Example 17
|
Type
|
ADDITION
|
Details
|
was charged into a steel reactor under a blanket of nitrogen
|
Type
|
CUSTOM
|
Details
|
The reactor was sealed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 3.7% |
Name
|
|
Type
|
product
|
Smiles
|
C(=C(C)C)C1CC=CCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 31.3% |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1CC=CCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |